molecular formula C9H6BrNO2 B1434549 Methyl 2-bromo-6-cyanobenzoate CAS No. 1261840-54-3

Methyl 2-bromo-6-cyanobenzoate

Cat. No.: B1434549
CAS No.: 1261840-54-3
M. Wt: 240.05 g/mol
InChI Key: KPDYUNUPSUHYJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-bromo-6-cyanobenzoate: is an organic compound with the molecular formula C9H6BrNO2. It is characterized by the presence of a bromine atom and a cyano group on a benzene ring, which is esterified with methanol. This compound is primarily used as an intermediate in organic synthesis, pharmaceuticals, and agrochemicals.

Synthetic Routes and Reaction Conditions:

  • Halogenation and Cyanation: The compound can be synthesized by first brominating benzoic acid to form 2-bromobenzoic acid, followed by a cyanation reaction to introduce the cyano group at the 6-position.

  • Esterification: The resulting 2-bromo-6-cyanobenzoic acid is then esterified with methanol to produce this compound.

Industrial Production Methods:

  • Batch Process: In an industrial setting, the compound is typically produced in batch reactors where the reactions are carefully controlled to ensure high yield and purity.

  • Purification: The final product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity level.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be performed to convert the cyano group to an amine group.

  • Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophiles like sodium cyanide (NaCN) can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones.

  • Reduction Products: Amines.

  • Substitution Products: Substituted benzene derivatives.

Scientific Research Applications

Chemistry: Methyl 2-bromo-6-cyanobenzoate is used as a building block in the synthesis of more complex organic molecules. It is particularly useful in the Heck reaction, which is employed to form carbon-carbon bonds. Biology: The compound can be used to study the effects of bromination and cyano group introduction on biological systems. Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including potential therapeutic agents. Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which methyl 2-bromo-6-cyanobenzoate exerts its effects depends on the specific reaction it undergoes. For example, in the Heck reaction, the compound acts as a substrate where the palladium catalyst facilitates the formation of a carbon-carbon bond. The molecular targets and pathways involved are specific to the type of reaction and the resulting products.

Comparison with Similar Compounds

  • Methyl 2-bromobenzoate: Similar structure but lacks the cyano group.

  • Methyl 2-cyanobenzoate: Similar structure but lacks the bromine atom.

Uniqueness: Methyl 2-bromo-6-cyanobenzoate is unique due to the presence of both bromine and cyano groups on the benzene ring, which allows for a wider range of chemical reactions and applications compared to its similar counterparts.

This comprehensive overview highlights the importance and versatility of this compound in various scientific and industrial fields

Properties

IUPAC Name

methyl 2-bromo-6-cyanobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO2/c1-13-9(12)8-6(5-11)3-2-4-7(8)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPDYUNUPSUHYJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC=C1Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261840-54-3
Record name methyl 2-bromo-6-cyanobenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-bromo-6-cyanobenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 2-bromo-6-cyanobenzoate
Reactant of Route 3
Reactant of Route 3
Methyl 2-bromo-6-cyanobenzoate
Reactant of Route 4
Reactant of Route 4
Methyl 2-bromo-6-cyanobenzoate
Reactant of Route 5
Reactant of Route 5
Methyl 2-bromo-6-cyanobenzoate
Reactant of Route 6
Reactant of Route 6
Methyl 2-bromo-6-cyanobenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.